Sodium 3,5-dichloro-2-hydroxybenzenesulfonate
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Overview
Description
Sodium 3,5-dichloro-2-hydroxybenzenesulfonate is a chemical compound with the molecular formula C6H3Cl2NaO4S and a molecular weight of 265.05 g/mol . It is commonly used in conjunction with 4-aminoantipyrine and hydrogen peroxide for chromogenic quantitation of uric acid in serum and urine samples . This compound is also known for its applications in diagnostic assays and enzymatic reactions .
Mechanism of Action
Target of Action
The primary targets of DHBS are peroxidase enzymes . These enzymes play a crucial role in various biological processes, including the breakdown of hydrogen peroxide and the regulation of reactive oxygen species.
Mode of Action
DHBS interacts with its targets by participating in chromogenic reactions . Specifically, it is used in conjunction with 4-aminoantipyrine (4-AAP) and hydrogen peroxide (H2O2) for the chromogenic quantitation of peroxidase in coupled enzymatic reactions .
Biochemical Pathways
The interaction of DHBS with peroxidase enzymes affects the hydrogen peroxide breakdown pathway . This can influence the regulation of reactive oxygen species, which are involved in various cellular processes, including cell signaling and homeostasis.
Pharmacokinetics
Its solubility in water (50 mg/ml) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of DHBS’s action primarily involve the regulation of reactive oxygen species . By influencing the activity of peroxidase enzymes, DHBS can affect the balance of these species within cells, potentially impacting various cellular functions.
Action Environment
While specific environmental factors influencing DHBS’s action are not detailed in the search results, it’s worth noting that many factors can influence the action, efficacy, and stability of a compound. These can include temperature, pH, and the presence of other compounds or enzymes. For DHBS, its stability at room temperature suggests it may be relatively stable under normal environmental conditions.
Biochemical Analysis
Biochemical Properties
Sodium 3,5-dichloro-2-hydroxybenzenesulfonate plays a significant role in biochemical reactions. It is used in conjunction with 4-aminoantipyrine (4-AAP) and hydrogen peroxide (H2O2) for chromogenic quantitation of peroxidase in coupled enzymatic reactions . The nature of these interactions involves the formation of a colored complex that can be measured spectrophotometrically .
Cellular Effects
Given its role in peroxidase quantitation, it may influence cellular processes related to oxidative stress and the cellular response to reactive oxygen species .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with 4-aminoantipyrine (4-AAP) and hydrogen peroxide (H2O2) in the presence of peroxidase. This results in the formation of a colored complex that can be measured spectrophotometrically .
Temporal Effects in Laboratory Settings
It is known to be used for peroxide measurement, suggesting that it may have a role in assays that measure oxidative stress over time .
Metabolic Pathways
Given its role in peroxidase quantitation, it may be involved in pathways related to oxidative stress and the metabolism of reactive oxygen species .
Subcellular Localization
Given its role in peroxidase quantitation, it may be localized in areas of the cell where reactive oxygen species are generated or metabolized .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3,5-dichloro-2-hydroxybenzenesulfonate typically involves the sulfonation of 3,5-dichloro-2-hydroxybenzoic acid. The reaction is carried out in the presence of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid . The reaction conditions usually include controlled temperature and pH to ensure the formation of the desired sulfonate product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Sodium 3,5-dichloro-2-hydroxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzenesulfonates .
Scientific Research Applications
Sodium 3,5-dichloro-2-hydroxybenzenesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-hydroxybenzenesulfonic acid: Similar in structure but lacks the sodium ion.
2,4-Dichlorophenol: Another chlorinated phenol derivative but with different substitution patterns.
4-Aminoantipyrine: Often used in conjunction with Sodium 3,5-dichloro-2-hydroxybenzenesulfonate in diagnostic assays.
Uniqueness
This compound is unique due to its specific combination of functional groups, which make it particularly suitable for use in chromogenic assays. Its high solubility in water and stability under various conditions also contribute to its widespread use in scientific research and industrial applications .
Properties
CAS No. |
54970-72-8 |
---|---|
Molecular Formula |
C6H4Cl2NaO4S+ |
Molecular Weight |
266.05 g/mol |
IUPAC Name |
sodium;3,5-dichloro-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H4Cl2O4S.Na/c7-3-1-4(8)6(9)5(2-3)13(10,11)12;/h1-2,9H,(H,10,11,12);/q;+1 |
InChI Key |
NMWCVZCSJHJYFW-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.[Na+] |
Isomeric SMILES |
C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.[Na+] |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)O)O)Cl)Cl.[Na+] |
Key on ui other cas no. |
54970-72-8 |
Pictograms |
Irritant |
Related CAS |
95041-38-6 |
Synonyms |
DHBS dibutyldihydrostilbestrol dibutyldihydrostilboestrol dihydrodibutylstilbestrol dihydrodibutylstilbestrol, (alpha,alpha)-isomer dihydrodibutylstilbestrol, (R*,R*)-(+-)-isomer dihydrodibutylstilbestrol, (R*,S*)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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